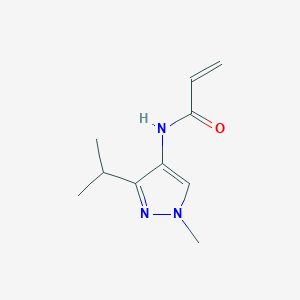

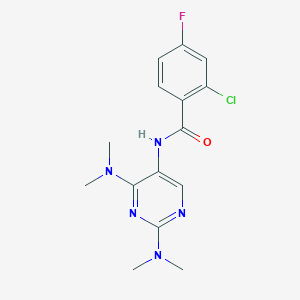

![molecular formula C14H13BrN6OS B2614729 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide CAS No. 2034557-93-0](/img/structure/B2614729.png)

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds have been synthesized and evaluated for their potential as antiviral and antimicrobial agents . They have also been studied for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . In another study, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine core . This core is often modified with different substituents to enhance the bioactivity of the compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and cyclization . The specific reactions and conditions can vary depending on the desired substituents and the specific compound being synthesized .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on their specific structure and substituents . For example, one study reported a melting point of 191.9–197.3 °C for a specific compound .Applications De Recherche Scientifique

Cardiovascular and Antihypertensive Potential

Compounds with [1,2,4]triazolo fused to heterocyclic systems, including pyrazines, have been investigated for their cardiovascular effects. For example, certain derivatives have shown promising coronary vasodilating and antihypertensive activities, making them potential candidates for cardiovascular drug development (Sato et al., 1980).

Antimicrobial Activity

Research into [1,2,4]triazolo and pyrazine derivatives has also highlighted their antimicrobial potential. Various substituted compounds, including those with pyrazine structures, have exhibited excellent herbicidal and antimicrobial activities against a broad spectrum of vegetation and pathogens, suggesting their utility in developing new antimicrobial agents (Moran, 2003).

Synthesis and Application in Heterocyclic Chemistry

The synthesis of novel [1,2,4]triazolo and pyrazine derivatives contributes significantly to heterocyclic chemistry, providing new avenues for pharmaceutical and agricultural development. These compounds often feature in the creation of new materials with potential applications in drug development and pest control (El-Agrody et al., 2001).

Antitumor and Antimicrobial Activities

The exploration of enaminones and their reaction with heterocyclic amines, including triazolo and pyrazine derivatives, has led to the synthesis of compounds with significant antitumor and antimicrobial activities. These findings underscore the therapeutic potential of such compounds in treating various diseases (Riyadh, 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Future research on [1,2,4]triazolo[4,3-a]pyrazine derivatives could focus on further exploring their potential as antiviral and antimicrobial agents . Additionally, their inhibitory activities toward c-Met/VEGFR-2 kinases suggest potential applications in cancer treatment . Further studies could also explore the effects of different substituents on the bioactivity and properties of these compounds .

Propriétés

IUPAC Name |

4-bromo-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN6OS/c15-9-5-11(23-7-9)14(22)18-10-1-3-20(6-10)12-13-19-17-8-21(13)4-2-16-12/h2,4-5,7-8,10H,1,3,6H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMQALDJTJCZQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC(=CS2)Br)C3=NC=CN4C3=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride](/img/no-structure.png)

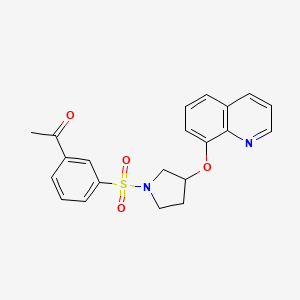

![2-Chloro-N-[3-(2-fluorophenoxy)butan-2-yl]acetamide](/img/structure/B2614648.png)

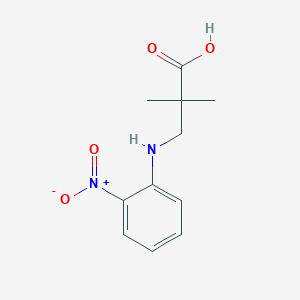

![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2614650.png)

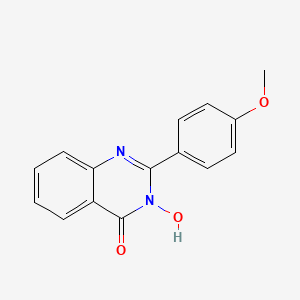

![ethyl 2-(2-((4-benzyl-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2614651.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2614664.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2614667.png)

![N-(4-fluorobenzyl)-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2614669.png)